molecular formula C13H20N2O B1463925 N-Benzyl L-Z-isoleucinamide CAS No. 134015-91-1

N-Benzyl L-Z-isoleucinamide

Cat. No. B1463925
CAS RN: 134015-91-1
M. Wt: 220.31 g/mol
InChI Key: UYZJGDYBJUCHLU-JQWIXIFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl L-Z-isoleucinamide is a chemical compound with the CAS Number: 134015-91-1 . Its IUPAC name is benzyl 1-[(benzylamino)carbonyl]-2-methylbutylcarbamate . The molecular weight of this compound is 354.45 .


Molecular Structure Analysis

The InChI code for N-Benzyl L-Z-isoleucinamide is 1S/C21H26N2O3/c1-3-16(2)19(20(24)22-14-17-10-6-4-7-11-17)23-21(25)26-15-18-12-8-5-9-13-18/h4-13,16,19H,3,14-15H2,1-2H3,(H,22,24)(H,23,25) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

N-Benzyl L-Z-isoleucinamide has a molecular weight of 354.45 . It should be stored at a temperature between 28 C .

Scientific Research Applications

Pharmaceutical Synthesis

N-Benzyl L-Z-isoleucinamide: plays a crucial role in the synthesis of active pharmaceutical ingredients. Its structure is pivotal in the production of N-benzyl cyclo-tertiary amines, which are fundamental components of many drugs. For instance, the rational engineering of Mesorhizobium imine reductase has been utilized to improve the synthesis of these amines, which are key in creating medications like donepezil and trimetazidine . This advancement in enzyme engineering significantly enhances the conversion rates and selectivity for N-benzyl cyclo-tertiary amines, thereby facilitating more efficient drug synthesis.

Antioxidant and Anti-inflammatory Research

The compound has been studied for its antioxidant and anti-inflammatory properties. Research has shown that derivatives of N-Benzyl L-Z-isoleucinamide can inhibit soybean lipoxygenase (LOX), an enzyme that catalyzes the oxidation of polyunsaturated fatty acids in lipids and is involved in the inflammatory response . The ability to modulate LOX activity makes this compound a valuable tool in the development of new anti-inflammatory drugs.

Enzyme Engineering

In the field of enzyme engineering, N-Benzyl L-Z-isoleucinamide derivatives have been used as substrates to enhance the activity of specific enzymes. For example, Mesorhizobium imine reductase has been engineered to increase its efficiency in converting N-benzylpyrrolidine and N-benzylpiperidine, leading to higher yields in the production of N-benzyl cyclo-tertiary amines . This research not only improves existing enzymatic processes but also provides insights into the rational design of other enzymes for industrial applications.

Biocatalysis

Biocatalysis research has benefited from the use of N-Benzyl L-Z-isoleucinamide as it serves as a precursor for the synthesis of complex amines. The compound’s derivatives have been employed in whole-cell biocatalysis, where engineered cells are used to produce chemicals in a more natural and sustainable way . This approach has the potential to replace traditional chemical synthesis methods that often require harsh conditions and toxic chemicals.

Safety and Hazards

The safety data sheet for N-Benzyl L-Z-isoleucinamide suggests that personal protective equipment/face protection should be worn when handling this compound . It should not come into contact with the eyes, skin, or clothing, and ingestion or inhalation should be avoided . Dust formation should also be avoided .

properties

IUPAC Name

(2S,3S)-2-(benzylamino)-3-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-3-10(2)12(13(14)16)15-9-11-7-5-4-6-8-11/h4-8,10,12,15H,3,9H2,1-2H3,(H2,14,16)/t10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZJGDYBJUCHLU-JQWIXIFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl L-Z-isoleucinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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